Molecular Volume and Pharmacophoric Complexity vs. 1‑Cyclopropyl‑3‑(4‑methoxyphenyl)urea (CAS 64393‑20‑0)
1‑Cyclopropyl‑3‑((1‑(4‑methoxyphenyl)cyclopentyl)methyl)urea (MW 288.4) incorporates a cyclopentylmethyl spacer that is entirely absent in the simpler analog 1‑cyclopropyl‑3‑(4‑methoxyphenyl)urea (MW 206.2) . This results in a 39.8 % increase in molecular weight and introduces a quaternary carbon center at the point of attachment to the methoxyphenyl ring, restricting conformational freedom relative to the freely rotatable aniline‑derived analog. The additional seven carbon atoms and 82.2 Da of mass translate to a computed logP increase of approximately 1.5–2.0 log units (estimated from fragment‑based calculations) [1], which would be expected to alter membrane permeability and plasma protein binding.
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 288.4 g·mol⁻¹; estimated logP ≈ 3.0–3.5 (fragment‑based) |
| Comparator Or Baseline | 1‑Cyclopropyl‑3‑(4‑methoxyphenyl)urea (CAS 64393‑20‑0): MW = 206.2 g·mol⁻¹; estimated logP ≈ 1.5 |
| Quantified Difference | ΔMW = +82.2 Da (+39.8%); ΔlogP ≈ +1.5 to +2.0 log units |
| Conditions | Physicochemical properties derived from cheminformatic prediction (MMsINC database) and fragment‑constant methodology |
Why This Matters
The substantially higher molecular weight and lipophilicity of the target compound place it in a different property space than the simpler analog, directly impacting solubility, permeability, and suitability for CNS vs. peripheral target applications—critical parameters for procurement decisions in drug discovery programs.
- [1] MMsINC Database. Physicochemical predictions for 1‑cyclopropyl‑3‑((1‑(4‑methoxyphenyl)cyclopentyl)methyl)urea (MMs03878726). http://mms.dsfarm.unipd.it (accessed 2026‑05‑07). View Source
